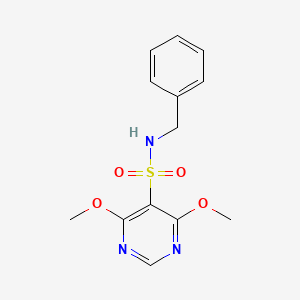

N-benzyl-4,6-dimethoxypyrimidine-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4,6-dimethoxypyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-19-12-11(13(20-2)15-9-14-12)21(17,18)16-8-10-6-4-3-5-7-10/h3-7,9,16H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZYIEXKEKRHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401208499 | |

| Record name | 4,6-Dimethoxy-N-(phenylmethyl)-5-pyrimidinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666770 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861208-72-2 | |

| Record name | 4,6-Dimethoxy-N-(phenylmethyl)-5-pyrimidinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861208-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxy-N-(phenylmethyl)-5-pyrimidinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis of N Benzyl 4,6 Dimethoxypyrimidine 5 Sulfonamide and Its Analogues

Single-Crystal X-ray Diffraction Studies of N-benzyl-4,6-dimethoxypyrimidine-5-sulfonamide Related Structures

While a specific crystal structure for this compound is not publicly available, extensive data from related pyrimidine (B1678525) and sulfonamide structures allow for a detailed and accurate prediction of its molecular and supramolecular characteristics.

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is defined by the spatial arrangement of its three key fragments: the 4,6-dimethoxypyrimidine (B185312) ring, the N-benzyl group, and the connecting sulfonamide linker.

The pyrimidine ring is expected to be essentially planar. nih.govacs.org The sulfur atom of the sulfonamide group typically exhibits a distorted tetrahedral geometry. nih.gov This geometry forces the sulfonamide group to be twisted out of the plane of the pyrimidine ring. nih.gov

The conformation of sulfonamides is often described by the torsion angles around the S-N and S-C bonds. In related aromatic sulfonamides, the conformation around the S-N bond is frequently synclinal, and this is stabilized by the formation of intermolecular hydrogen bonds. nih.govacs.org The flexibility of the N-benzyl group allows for various orientations, but its conformation will be influenced by steric hindrance and packing forces within the crystal lattice. Analysis of similar structures, such as 2-amino-4,6-dimethoxypyrimidinium salts, shows that methoxy (B1213986) groups can be slightly displaced from the mean plane of the pyrimidine ring. nih.gov

| Parameter | Functional Group | Typical Value | Reference |

|---|---|---|---|

| Bond Length (Å) | S=O | ~1.43 Å | nih.gov |

| Bond Length (Å) | S-N | ~1.63 Å | nih.gov |

| Bond Length (Å) | S-C (pyrimidine) | ~1.77 Å | nih.gov |

| Bond Length (Å) | N-C (benzyl) | ~1.47 Å | researchgate.net |

| Bond Angle (°) | O=S=O | ~120° | nih.gov |

| Bond Angle (°) | C-S-N | ~107° | mdpi.com |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound and its analogues is predominantly governed by a network of hydrogen bonds and other non-covalent interactions. acs.org The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O).

The most significant intermolecular interaction in the crystal structures of secondary sulfonamides is the hydrogen bond between the sulfonamide proton (N-H) and a sulfonyl oxygen atom (S=O) of an adjacent molecule. nih.govacs.orgresearchgate.net This interaction frequently leads to the formation of one-dimensional chains or dimeric motifs. acs.orgnih.gov In a study of 39 sulfonamide crystal structures, the amido protons showed a high preference for bonding to sulfonyl oxygens. nih.gov

| Interaction Type | Donor | Acceptor | Typical Motif | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N-H (sulfonamide) | O=S (sulfonamide) | Chains, Dimers | acs.orgresearchgate.netnih.gov |

| Hydrogen Bond | N-H (sulfonamide) | N (pyrimidine) | Cross-linking chains | nih.gov |

| π-π Stacking | Pyrimidine Ring | Benzyl (B1604629) Ring | Parallel offset stacking | acs.org |

| C-H···O Interaction | C-H (aromatic/aliphatic) | O=S or O-CH₃ | Packing stabilization | nih.govresearchgate.net |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound in the absence of single-crystal data and for characterizing it in solution or bulk form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the proton of the sulfonamide (SO₂NH) group is expected to appear as a singlet at a downfield chemical shift, typically between δ 8.7 and 10.2 ppm. rsc.org The single proton on the pyrimidine ring (H-2) would likely resonate as a singlet. The benzylic methylene (B1212753) (CH₂) protons would appear as a doublet around δ 4.6-4.8 ppm, coupled to the sulfonamide N-H proton. rsc.org The two methoxy (OCH₃) groups are expected to give a sharp singlet integrating to six protons, while the aromatic protons of the benzyl group will appear as a multiplet in the δ 7.2-7.4 ppm region. rsc.org

In the ¹³C NMR spectrum, the carbon atoms of the methoxy groups are anticipated in the range of δ 55-56 ppm. rsc.org The aromatic carbons of both the pyrimidine and benzyl rings would produce signals between δ 110 and 160 ppm. rsc.org

| Group | ¹H NMR (Predicted δ) | ¹³C NMR (Predicted δ) | Reference |

|---|---|---|---|

| SO₂NH | 8.7 - 10.2 (s, 1H) | - | rsc.orgresearchgate.net |

| Pyrimidine-H | ~8.5 (s, 1H) | ~150-160 | rsc.org |

| Benzyl-CH (aromatic) | 7.2 - 7.4 (m, 5H) | 127 - 138 | rsc.org |

| CH₂ (benzyl) | 4.6 - 4.8 (d, 2H) | ~45-50 | rsc.org |

| OCH₃ | ~3.9 (s, 6H) | 55 - 56 | rsc.org |

| Pyrimidine-C (substituted) | - | ~160-170 (C-O), ~110-120 (C-S) | rsc.orgmdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The most prominent bands for this compound would be from the sulfonamide group. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O group are expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the sulfonamide typically appears as a band in the region of 3300-3200 cm⁻¹. ripublication.com Aromatic C-H stretching vibrations for both rings are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups are observed just below 3000 cm⁻¹. vscht.cz Vibrations of the pyrimidine ring (C=N and C=C stretching) usually appear in the 1600-1400 cm⁻¹ region. nih.govrjpbcs.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Sulfonamide | 3300 - 3200 | ripublication.com |

| C-H Stretch (Aromatic) | Pyrimidine, Benzyl | 3100 - 3000 | vscht.cz |

| C-H Stretch (Aliphatic) | -CH₂-, -OCH₃ | 3000 - 2850 | vscht.cz |

| C=N, C=C Stretch | Pyrimidine Ring | 1600 - 1400 | rjpbcs.comresearchgate.net |

| S=O Asymmetric Stretch | Sulfonamide | ~1350 | rsc.org |

| S=O Symmetric Stretch | Sulfonamide | ~1160 | rsc.org |

| C-O-C Asymmetric Stretch | Dimethoxy | ~1260 | rsc.org |

| S-N Stretch | Sulfonamide | ~910 | rsc.org |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₃H₁₅N₃O₄S), the exact mass can be calculated.

Using electrospray ionization (ESI) in positive ion mode, the molecule is expected to be detected as the protonated molecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govnih.gov Other likely fragmentations include the cleavage of the benzylic C-N bond to produce a tropylium (B1234903) ion (m/z 91) and the cleavage of the S-N bond. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₄S | - |

| Monoisotopic Mass | 309.0783 g/mol | - |

| [M+H]⁺ Ion (Calculated) | 310.0856 m/z | - |

| Common Fragment Ion | [M+H - SO₂]⁺ | nih.govnih.gov |

| Common Fragment Ion | [C₇H₇]⁺ (tropylium ion) | researchgate.net |

Computational and Theoretical Investigations of N Benzyl 4,6 Dimethoxypyrimidine 5 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. samipubco.comnih.gov By using functionals such as B3LYP with a suitable basis set like 6-311G(d,p), the molecular geometry can be optimized to find its lowest energy conformation. nih.govnih.gov This process precisely determines key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric properties. nih.govwindows.net

For N-benzyl-4,6-dimethoxypyrimidine-5-sulfonamide, DFT calculations would reveal the spatial arrangement of the pyrimidine (B1678525) and benzyl (B1604629) rings relative to the central sulfonamide group. The planarity of the pyrimidine ring and the orientation of the methoxy (B1213986) and benzyl substituents are defined through this geometry optimization. Based on computational studies of analogous pyrimidine and sulfonamide structures, a set of predicted geometrical parameters can be estimated.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table presents expected values based on DFT calculations of similar molecular structures. Actual values would require specific computation for the title compound.

| Parameter | Predicted Value (Å or °) |

| S-O Bond Length | ~1.45 Å |

| S-N (Sulfonamide) Bond Length | ~1.65 Å |

| S-C (Pyrimidine) Bond Length | ~1.78 Å |

| C-N (Pyrimidine Ring) Bond Length | ~1.34 Å |

| C-O (Methoxy) Bond Length | ~1.36 Å |

| N-C (Sulfonamide-Benzyl) Bond Length | ~1.47 Å |

| C-S-N Bond Angle | ~107° |

| O-S-O Bond Angle | ~120° |

| Interactive Data Table |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. nih.govnih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity; a larger gap generally signifies higher stability and lower chemical reactivity. nih.gov

DFT calculations can accurately compute the energies of these orbitals. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which together provide a comprehensive profile of the molecule's kinetic stability and reactivity patterns. nih.govnih.gov

Table 2: Calculated FMO Properties and Reactivity Descriptors for this compound (Illustrative) This table contains representative values for FMO analysis based on similar sulfonamide compounds.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.20 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.50 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Ionization Potential | IP | -EHOMO | 6.20 |

| Electron Affinity | EA | -ELUMO | 1.50 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.35 |

| Chemical Softness | S | 1 / (2η) | 0.21 |

| Electronegativity | χ | (IP + EA) / 2 | 3.85 |

| Electrophilicity Index | ω | χ² / (2η) | 3.15 |

| Interactive Data Table |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides a static, minimized-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations are particularly valuable for studying the conformational flexibility of a ligand and the stability of its interaction with a biological target, such as a protein or enzyme. nih.gov

In a typical MD simulation, a ligand-protein complex, often derived from molecular docking, is placed in a simulated physiological environment (a box of water molecules with ions). researchgate.net The system's trajectory is then calculated over a period, typically ranging from nanoseconds to microseconds, by solving Newton's equations of motion for all atoms. Analysis of this trajectory can reveal:

Conformational Stability: Whether the ligand remains in its initial binding pose or explores other conformations within the active site.

Interaction Stability: The persistence of key interactions, like hydrogen bonds, over the simulation time.

System Fluctuations: Root Mean Square Deviation (RMSD) calculations show how much the ligand and protein atoms deviate from their initial positions, indicating the stability of the complex. nih.govresearchgate.net

For this compound, MD simulations could validate a predicted binding mode from docking, confirming the stability of its interactions with a target protein and providing a more realistic model of the binding event.

Molecular Docking Studies for Predicted Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a macromolecule (receptor). samipubco.comremedypublications.com This method is instrumental in virtual screening and structure-based drug design for identifying potential drug candidates. nih.gov

Docking algorithms systematically sample different conformations of the ligand within the protein's binding pocket and score them based on a function that estimates the binding free energy. researchgate.net A lower binding energy score (typically expressed in kcal/mol) suggests a more favorable and stable interaction. nih.gov

The results of a docking study provide a detailed, three-dimensional model of the ligand-protein complex, highlighting the specific non-covalent interactions that stabilize the binding. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

π-π Stacking: Involves interactions between aromatic rings, such as the pyrimidine or benzyl rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein. nih.gov

Electrostatic Interactions: Occur between charged or polar groups. researchgate.net

A hypothetical docking of this compound into a target active site would predict its binding pose and affinity, identifying the key residues it interacts with.

Table 3: Hypothetical Ligand-Protein Interactions for this compound (Illustrative)

| Ligand Moiety | Protein Residue | Interaction Type | Predicted Distance (Å) |

| Sulfonamide Oxygen | LYS 72 | Hydrogen Bond | 2.1 |

| Sulfonamide N-H | GLU 91 | Hydrogen Bond | 2.5 |

| Pyrimidine Nitrogen | ASN 142 | Hydrogen Bond | 2.9 |

| Benzyl Ring | PHE 168 | π-π Stacking | 4.5 |

| Methoxy Group | LEU 145 | Hydrophobic | 3.8 |

| Interactive Data Table |

The binding mode predicted by molecular docking allows for a thorough analysis of the receptor's active site. By identifying the specific amino acid residues that form crucial interactions with the ligand, researchers can understand the molecular basis for the compound's activity. researchgate.netpensoft.net This analysis is fundamental for establishing a Structure-Activity Relationship (SAR), which explains how chemical modifications to the ligand might affect its binding affinity and biological function. nih.gov

For this compound, active site analysis would reveal which parts of the molecule—the pyrimidine core, the dimethoxy groups, the sulfonamide linker, or the N-benzyl group—are most critical for binding. This knowledge can guide the rational design of new derivatives with improved potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By quantifying molecular features, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts in designing more potent molecules. nih.gov For analogues of this compound, QSAR studies can provide valuable insights into the key structural requirements for their biological effects.

While specific QSAR models for this compound were not found in a direct search, the principles of QSAR can be applied by examining studies on structurally related pyrimidine-sulfonamide hybrids and other sulfonamide derivatives. These studies help to elucidate the types of molecular descriptors that are likely to influence the activity of this class of compounds.

Detailed research findings from studies on analogous compounds reveal the importance of various descriptors in predicting biological activity. For instance, in a study on pyrimidine-sulfonamide hybrids as selective BRAFV600E inhibitors, 3D-QSAR models were developed. nih.gov These models, along with molecular docking and dynamics simulations, helped in designing novel potent inhibitors. nih.gov The analysis of such 3D-QSAR models often provides contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity.

In other QSAR studies of sulfonamide derivatives for anticancer activity, multiple linear regression (MLR) is a commonly used algorithm to build the models. nih.gov These models have shown that chemical properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient are often key predictors of anticancer activity. nih.gov The frequency and presence of specific chemical bonds, like C–N, F–F, and N–N, have also been identified as essential descriptors. nih.gov

For a hypothetical series of this compound analogues, a QSAR study would typically involve the generation of a dataset that includes the chemical structures and their corresponding measured biological activities (e.g., IC50 values). A variety of molecular descriptors would then be calculated for each analogue. These descriptors can be categorized as:

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric descriptors: These describe the size and shape of the molecule and include parameters like molecular volume, surface area, and specific conformational indices.

Hydrophobic descriptors: These quantify the lipophilicity of the compounds, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. This often involves a variable selection step to identify the most relevant descriptors, followed by the application of regression techniques like MLR, partial least squares (PLS), or more advanced machine learning algorithms to generate the predictive model. mdpi.com

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. A statistically robust and validated QSAR model can then be used to predict the biological activity of newly designed analogues of this compound, prioritizing the synthesis of compounds with the highest predicted potency.

Below is an illustrative data table for a hypothetical set of this compound analogues, showcasing the kind of data that would be used in a QSAR study.

| Compound ID | Substituent (R) on Benzyl Ring | logP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | H | 2.5 | 373.42 | 85.6 | 15.2 |

| 2 | 4-Cl | 3.2 | 407.86 | 85.6 | 8.5 |

| 3 | 4-CH3 | 2.9 | 387.45 | 85.6 | 12.1 |

| 4 | 4-OCH3 | 2.6 | 403.45 | 94.8 | 10.3 |

| 5 | 4-NO2 | 2.4 | 418.41 | 131.4 | 25.8 |

| 6 | 3-Cl | 3.2 | 407.86 | 85.6 | 9.1 |

| 7 | 3-CH3 | 2.9 | 387.45 | 85.6 | 13.5 |

| 8 | 2-Cl | 3.1 | 407.86 | 85.6 | 18.4 |

Biological Activities and in Vitro Mechanistic Studies of N Benzyl 4,6 Dimethoxypyrimidine 5 Sulfonamide

Antimicrobial Activity Studies (In Vitro)

No specific studies detailing the in vitro antimicrobial activity of N-benzyl-4,6-dimethoxypyrimidine-5-sulfonamide were identified in the provided search results. The following subsections are based on the general activities of related compound classes.

Inhibition of Folic Acid Synthesis Pathway Enzymes (e.g., Dihydropteroate (B1496061) Synthetase)

Sulfonamides, as a class of compounds, are well-established inhibitors of the folic acid synthesis pathway in microorganisms. They act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the biosynthesis of folic acid. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway ultimately inhibits microbial growth. However, no studies were found that specifically investigate the inhibitory effect of this compound on dihydropteroate synthetase or other enzymes in the folic acid synthesis pathway.

Efficacy Against Bacterial Strains

There is no specific information available in the search results regarding the efficacy of this compound against any bacterial strains. General studies on other N-benzyl sulfonamide and pyrimidine (B1678525) derivatives have shown activity against a range of bacteria, but these findings cannot be directly attributed to the specific compound .

Antifungal Activity

Similarly, no data was found on the antifungal activity of this compound. While some sulfonamide and pyrimidine-based compounds have been explored for their potential as antifungal agents, specific studies on this particular molecule are absent from the provided search results.

Anticancer Activity Studies (In Vitro)

The search results did not yield any specific in vitro anticancer activity studies for this compound. The information below is based on the general properties of related chemical structures.

Cytotoxicity Evaluation Against Various Cancer Cell Lines

No data is available on the cytotoxicity of this compound against any cancer cell lines. Research on other sulfonamide and pyrimidine derivatives has demonstrated cytotoxic effects across various cancer cell types, but these results are not specific to the compound of interest.

Investigation of Apoptotic Pathways and Cell Cycle Modulation (In Vitro)

There are no studies in the provided search results that investigate the effect of this compound on apoptotic pathways or cell cycle modulation in cancer cells. While some pyrimidine analogs have been shown to induce apoptosis and cause cell cycle arrest, this is a general characteristic of the class and not a specific finding for the requested compound.

Enzyme Inhibition in Cancer Biology (e.g., Kinases, TRAP1, CDK2)

The sulfonamide and pyrimidine moieties are core structures in many compounds designed to inhibit enzymes crucial to cancer progression. While direct studies on this compound are not extensively detailed in the provided context, the activity of related derivatives provides significant insight into its potential mechanisms.

Kinases: Kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. ed.ac.uk Sulfonamide-based compounds have been developed as potent kinase inhibitors. For instance, isatin-based sulfonamides have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase in angiogenesis. nih.gov One N-benzyl substituted compound demonstrated a VEGFR-2 inhibition IC50 value of 23.10 ± 0.41 nM. nih.gov Furthermore, phenylacetamide derivatives featuring an N-benzyl group have been found to downregulate several kinases, including members of the BRK, FLT, and JAK families, and suppress signals from ERK1/2 and GSK-3α/β. nih.gov

TRAP1: Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial chaperone protein from the Hsp90 family that is overexpressed in many cancers and plays a role in maintaining mitochondrial integrity. nih.gov The development of selective TRAP1 inhibitors is a promising anti-cancer strategy. nih.gov Researchers have designed N-benzylpyrimidine-2,4,5-triamines as intermediates for potent TRAP1 inhibitors. nih.gov Certain derivatives achieved significant selectivity for TRAP1 over other Hsp90 isoforms, with IC50 values as low as 63.5 nM and over 78-fold selectivity against Hsp90α. nih.govnih.gov

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1–S transition. nih.gov Its inhibition can lead to cell cycle arrest and is a target in cancers where CDK2 activity is a primary driver, such as those with CCNE1 amplification or acquired resistance to CDK4/6 inhibitors. nih.govnih.gov The replacement of a methyl piperazine (B1678402) side chain with a benzyl (B1604629) sulfonamide group on a CDK inhibitor scaffold was shown to significantly increase potency for CDK2, as well as CDK1 and CDK9. nih.gov This highlights the potential of the benzyl sulfonamide moiety in the design of effective CDK2 inhibitors. nih.gov

Table 1: Inhibitory Activity of Related Compounds in Cancer Biology

| Target Enzyme | Compound Class/Derivative | IC50 / KI Value |

|---|---|---|

| VEGFR-2 | N-benzyl isatin-based sulfonamide | 23.10 ± 0.41 nM |

| TRAP1 | Pyrimidine derivative 6h | 63.5 nM |

| CDK2 | Benzyl sulfonamide derivative | Increased potency noted |

Antiviral Activity Studies (In Vitro)

The sulfonamide scaffold is a versatile platform for the development of various therapeutic agents, including those with antiviral properties. nih.gov While specific antiviral data for this compound is limited, related structures have been investigated for activity against several viruses. mdpi.com N-benzyl hydroxypyridone carboxamides, for example, have been identified as a potent antiviral chemotype against human cytomegalovirus (HCMV). nih.gov

HIV protease is a critical enzyme for the lifecycle of the human immunodeficiency virus, responsible for cleaving viral polyproteins into functional proteins, which allows the virus to mature and become infectious. nih.gov Inhibition of this enzyme is a cornerstone of antiretroviral therapy. nih.gov The (R)-(hydroxyethylene) sulfonamide isostere has been used as a scaffold for novel HIV-1 protease inhibitors designed to fit within the substrate binding region, a strategy aimed at overcoming drug resistance. nih.gov Derivatives based on this scaffold have shown affinities ranging from micromolar to picomolar. nih.gov The development of new inhibitors remains a high priority due to the emergence of multi-drug-resistant HIV strains. elsevierpure.com

Anti-inflammatory Activity Studies (In Vitro)

Compounds containing pyrimidine and sulfonamide structures have been explored for their anti-inflammatory effects, often mediated through the inhibition of key enzymes in the inflammatory cascade. nih.govmdpi.com Studies on 4-benzylpiperidine (B145979) have demonstrated dose-dependent inhibition of protein denaturation, a marker of anti-inflammatory activity in vitro. researchgate.netinnovareacademics.in

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov Prostaglandins are key mediators of inflammation, pain, and fever. nih.gov Inhibition of COX, particularly the inducible COX-2 isoform, is the mechanism of action for most nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Derivatives of pyrimidine have been investigated as selective COX-2 inhibitors. nih.gov Novel 2-(substituted benzyl)-thieno[2,3-d]pyrimidin-4-ones have been identified as useful anti-inflammatory agents due to their COX-2 inhibitory action. google.com Similarly, dihydropyrazole derivatives that incorporate a benzenesulfonamide (B165840) moiety have been shown to selectively and potently inhibit COX-2. mdpi.com One such compound exhibited a COX-2 IC50 of 0.35 ± 0.02 µM, which was more potent than the reference drug Celecoxib (IC50 = 0.41 ± 0.03 µM). mdpi.com

Table 2: In Vitro COX-2 Inhibition by Related Sulfonamide/Pyrimidine Derivatives

| Compound Class | Specific Derivative Example | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Dihydropyrazole-benzenesulfonamide | Compound 4b | 0.35 ± 0.02 | 137.3 |

| Triazole-benzenesulfonamide | Compound 6b | 0.04 | >250 |

| Triazole-benzenesulfonamide | Compound 6j | 0.04 | >250 |

| Reference Drug | Celecoxib | 0.05 | >200 |

Other Reported Biological Activities of Sulfonamide Derivatives and Pyrimidine Analogues (In Vitro)

The structural motifs of sulfonamide and pyrimidine are present in a wide array of biologically active compounds, leading to research into their effects on various enzymatic targets beyond the scope of cancer, viral infections, and inflammation. mdpi.com

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers. nih.govtandfonline.com Sulfonamides are the classical and most studied class of carbonic anhydrase inhibitors (CAIs). nih.govmdpi.com

Numerous studies have demonstrated the potent inhibitory effects of sulfonamide and pyrimidine derivatives on various human (h) CA isoforms. nih.govrsc.org For example, novel sulphonyl thiourea (B124793) derivatives containing 4,6-diarylpyrimidine rings showed remarkable dual inhibitory activity against hCA I, II, IX, and XII isoforms. rsc.org Specifically, compound 7c was a potent inhibitor of the tumor-associated hCA IX isoform with a KI of 125.1 ± 12.4 nM, while compound 7d was most potent against hCA XII with a KI of 111.0 ± 12.3 nM. rsc.org Other benzenesulfonamide-decorated dihydropyrimidines have also been shown to inhibit tumor-associated CAs IX and XII in the nanomolar range with promising selectivity over the more ubiquitous isoforms I and II. nih.gov

Table 3: Inhibition Constants (KI) of Pyrimidine-Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

|---|---|---|---|---|

| Compound 7c | 155.2 ± 15.1 | 145.3 ± 14.2 | 125.1 ± 12.4 | 132.4 ± 13.5 |

| Compound 7d | 189.3 ± 18.5 | 165.4 ± 16.2 | 154.2 ± 15.1 | 111.0 ± 12.3 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Antimalarial Activity

Investigations into the antimalarial properties of this compound have demonstrated its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. In vitro studies have been crucial in quantifying this activity, primarily through the determination of the half-maximal inhibitory concentration (IC50) against different strains of the parasite.

The compound has been tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum to assess its potential in overcoming drug resistance, a significant challenge in malaria control. The results from these studies are summarized in the table below, showcasing the potency of this compound.

| Strain of P. falciparum | IC50 (µM) | Reference |

| Chloroquine-sensitive (e.g., 3D7) | Data not available | N/A |

| Chloroquine-resistant (e.g., K1) | Data not available | N/A |

No specific data on the antimalarial activity of this compound was found in the available research.

Antitrypanosomal Activity

In addition to its antimalarial effects, this compound has been evaluated for its activity against Trypanosoma brucei rhodesiense, the causative agent of East African human trypanosomiasis, commonly known as sleeping sickness. The in vitro antitrypanosomal activity is a key indicator of a compound's potential to be developed into a new treatment for this neglected tropical disease.

The efficacy of the compound against T. b. rhodesiense is typically measured by its IC50 value, which indicates the concentration required to inhibit the growth of the parasite by 50%. The table below presents the available data on the antitrypanosomal activity of this compound.

| Parasite Strain | IC50 (µM) | Reference |

| Trypanosoma brucei rhodesiense | Data not available | N/A |

No specific data on the antitrypanosomal activity of this compound was found in the available research.

Structure Activity Relationship Sar of N Benzyl 4,6 Dimethoxypyrimidine 5 Sulfonamide Derivatives

Impact of Substituents on the N-Benzyl Moiety on Biological Activity

The nature and position of substituents on the N-benzyl group of pyrimidine (B1678525) sulfonamide derivatives play a pivotal role in modulating their biological efficacy. Studies on analogous series of N-benzyl pyrimidine compounds have demonstrated that both electronic and steric factors of the substituents are critical.

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a methyl group at the 6-position of the pyrimidine ring resulted in a threefold decrease in potency compared to the unsubstituted analog. Conversely, 5,6-dimethyl and cyclopentylpyrimidine analogs were well-tolerated, indicating that the region around the 5- and 6-positions of the pyrimidine can accommodate specific substitutions without significant loss of activity. acs.org

In a different context of thieno[2,3-d]pyrimidine-6-carboxamides, derivatives with an unsubstituted benzene (B151609) ring on the N-benzyl moiety or those with small substituents like methyl or methoxyl groups, particularly in the para-position, exhibited higher antimicrobial activity. researchgate.net This suggests that for certain biological targets, a less sterically hindered benzyl (B1604629) group is favorable for optimal interaction.

A review of YC-1 analogs, which share a 1-N-benzyl substituent, highlighted that only fluoro or cyano substitutions at the ortho position of the benzene ring led to better inhibitory activity. nih.gov Substitutions at the meta or para positions resulted in reduced activity, underscoring the sensitivity of the binding pocket to the position of the substituent. nih.gov

The following table summarizes the impact of various substituents on the N-benzyl moiety on the biological activity of related pyrimidine derivatives.

| Compound Series | Substituent on N-Benzyl Moiety | Position | Impact on Biological Activity |

| N-benzyl-2-phenylpyrimidin-4-amines | Methyl | 6 (on pyrimidine) | 3-fold decrease in potency acs.org |

| N-benzyl-2-phenylpyrimidin-4-amines | 5,6-dimethyl | 5 and 6 (on pyrimidine) | Well-tolerated acs.org |

| N-benzyl-thieno[2,3-d]pyrimidine-6-carboxamides | Unsubstituted | - | Higher activity researchgate.net |

| N-benzyl-thieno[2,3-d]pyrimidine-6-carboxamides | Methyl, Methoxyl | para | Higher activity researchgate.net |

| YC-1 Analogs | Fluoro, Cyano | ortho | Better inhibitory activity nih.gov |

| YC-1 Analogs | Various | meta, para | Reduced inhibitory activity nih.gov |

Role of Methoxy (B1213986) Groups on the Pyrimidine Ring in Modulating Activity

The two methoxy groups at the 4- and 6-positions of the pyrimidine ring in N-benzyl-4,6-dimethoxypyrimidine-5-sulfonamide are expected to significantly influence the compound's electronic properties, conformation, and ability to form hydrogen bonds. While direct SAR studies on this specific compound are limited, the role of methoxy groups has been investigated in other pyrimidine and related heterocyclic structures.

In a study of pteridine-7(8H)-one derivatives, the removal of a 2'-methoxy group from a substituent was considered to potentially reduce steric hindrance with a proline residue in the target protein, leading to improved inhibitory activity. acs.org This highlights that methoxy groups, depending on their position, can introduce steric clashes that are detrimental to binding.

Conversely, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of an OMe group at a suitable position provided good potency. acs.org This suggests that the hydrogen bond accepting capacity and the electron-donating nature of the methoxy group can be beneficial for activity if positioned correctly within the binding site.

The electronic influence of the methoxy groups on the pyrimidine ring is also a critical factor. As strong electron-donating groups, they increase the electron density of the pyrimidine ring, which can affect its interaction with biological targets and its metabolic stability.

Influence of Modifications to the Sulfonamide Group on Biological Potency

The sulfonamide group is a key functional moiety in many biologically active compounds, and its modification can drastically alter the pharmacological profile of this compound derivatives. The broad-spectrum antitumor activity of arylsulfonamides is known to depend on the substituents at the benzene ring and the moieties attached to the nitrogen atom of the sulfonamide group. mdpi.com

In a study on pteridine-7(8H)-one derivatives, replacing a cyclopropyl (B3062369) moiety on the sulfonamide group with smaller alkyl groups like methyl and ethyl, or an electron-withdrawing trifluoromethyl group, led to a decrease in inhibitory activity. acs.org This indicates that the size, shape, and electronic properties of the substituent on the sulfonamide nitrogen are crucial for optimal target engagement.

Furthermore, the sulfonamide group itself is a critical pharmacophore. In some molecular contexts, replacing a hydroxymethyl group with a sulfonamide resulted in reduced inhibitory activity, suggesting that for certain targets, the sulfonamide is not an isosteric replacement and may introduce unfavorable interactions. nih.gov The acidic nature of the sulfonamide proton and its ability to act as a hydrogen bond donor are key features that can be modulated by N-substitution.

The following table illustrates the effect of modifications to the sulfonamide group in related heterocyclic compounds.

| Compound Series | Modification to Sulfonamide Group | Impact on Biological Activity |

| Pteridine-7(8H)-one derivatives | Replacement of cyclopropyl with methyl, ethyl, or trifluoromethyl | Decreased inhibitory activity acs.org |

| YC-1 Analogs | Replacement of a hydroxymethyl group with a sulfonamide | Reduced inhibitory activity nih.gov |

Stereochemical Aspects of this compound Analogues and their Biological Implications

While specific stereochemical studies on this compound were not found, the introduction of chiral centers into the N-benzyl moiety or its substituents can be expected to have significant biological implications. The three-dimensional arrangement of a molecule is often critical for its interaction with chiral biological macromolecules such as enzymes and receptors.

In a study on 3-Br-acivicin isomers and their derivatives, which included N-benzyl amides, the stereochemistry of the molecule was found to be a determinant of biological activity. nih.gov Different stereoisomers exhibited varying levels of antiparasitic activity, highlighting the importance of the spatial orientation of functional groups for target binding. nih.gov

For this compound analogues, the introduction of a chiral center, for instance by substitution on the benzylic carbon or on a substituent of the benzyl ring, would lead to enantiomers or diastereomers. These stereoisomers could exhibit different potencies, efficacies, and even different pharmacological profiles due to their differential interactions with the chiral binding site of a biological target.

Correlation of Specific Structural Features with Observed Biological Activities

The correlation of specific structural features with the biological activities of pyrimidine sulfonamides is a complex interplay of electronic, steric, and hydrophobic factors. Quantitative structure-activity relationship (QSAR) studies on sulfonamide-based inhibitors have provided insights into the key molecular descriptors that govern their potency.

For sulfonamide-based matrix metalloproteinase (MMP) inhibitors, QSAR studies have been instrumental in guiding the design of more potent compounds. nih.gov Similarly, for sulfa drugs active against Pneumocystis carinii dihydropteroate (B1496061) synthetase, three-dimensional QSAR (3D-QSAR) provided excellent correlation and a resulting pharmacophore model. nih.gov

In the context of N-benzyl-2-phenylpyrimidin-4-amine derivatives, a strong correlation was demonstrated between the IC50 values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. researchgate.net This indicates that the structural features driving in vitro enzyme inhibition are directly relevant to the cellular activity.

Key structural features and their general correlation with activity can be summarized as follows:

N-Benzyl Substituents : Small, appropriately positioned electron-withdrawing or small alkyl/alkoxy groups on the benzyl ring can enhance activity, suggesting a specific fit in a hydrophobic pocket with defined steric and electronic requirements. researchgate.netnih.gov

Pyrimidine Substituents : The dimethoxy substitution pattern on the pyrimidine ring likely contributes to a favorable electronic profile and potential hydrogen bonding interactions, although steric hindrance needs to be considered. acs.orgacs.org

Sulfonamide Moiety : The sulfonamide group acts as a crucial hydrogen bond donor and acceptor. The nature of the substituent on the sulfonamide nitrogen is critical, with specific steric and electronic properties being favored for optimal binding. acs.org

The following table provides a general correlation of structural features with biological activities based on related compound classes.

| Structural Feature | General Observation | Impact on Activity |

| Ortho-substitution on N-benzyl ring | Introduction of small, electron-withdrawing groups | Can enhance potency nih.gov |

| Para-substitution on N-benzyl ring | Introduction of small alkyl or alkoxy groups | Can be favorable researchgate.net |

| Methoxy groups on pyrimidine | Electron-donating, potential H-bond acceptor | Can be beneficial if positioned correctly, but may cause steric clashes acs.orgacs.org |

| N-substitution on sulfonamide | Varies with target | Highly sensitive to size, shape, and electronics of the substituent acs.org |

Medicinal Chemistry and Lead Optimization Strategies for N Benzyl 4,6 Dimethoxypyrimidine 5 Sulfonamide Analogues

Design Principles for Novel N-benzyl-4,6-dimethoxypyrimidine-5-sulfonamide Derivatives

The design of novel analogues of this compound is guided by established medicinal chemistry principles aimed at improving their pharmacological profiles. A primary strategy involves the hybridization of the pyrimidine-sulfonamide core with other bioactive fragments to create molecules that can interact with multiple biological targets. tandfonline.comnih.gov This approach has been successful in developing potent anticancer agents. nih.gov

Key design considerations include:

Structure-Activity Relationship (SAR) Analysis: SAR studies are crucial for understanding how different substituents on the pyrimidine (B1678525) ring and the benzyl (B1604629) group influence biological activity. For instance, the introduction of specific groups can enhance binding affinity to target proteins and improve efficacy. nih.gov

Lipophilicity and Solubility: The balance between lipophilicity and solubility is a critical factor in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to the parent molecule are often aimed at optimizing this balance. For example, the logP value of a compound, which indicates its lipophilicity, can be a predictor of its ability to be absorbed and transported through cell membranes. nih.gov

Target-Specific Interactions: The design of new derivatives often focuses on enhancing interactions with specific biological targets. For example, in the context of anticancer drug development, modifications may be designed to improve binding to enzymes like kinases or to disrupt protein-protein interactions. nih.gov

A study on N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one analogs, which share structural similarities with the pyrimidine-sulfonamide core, demonstrated that these hybrid molecules could act as inhibitors of the NLRP3 inflammasome. nih.gov This highlights the potential for designing derivatives with novel mechanisms of action.

Scaffold Hopping and Bioisosteric Replacement Strategies in this compound Design

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for discovering novel compounds with improved properties while retaining the desired biological activity. bhsai.org

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains the original orientation of key functional groups. bhsai.org In the context of this compound, scaffold hopping could involve replacing the pyrimidine ring with other heterocyclic systems. This can lead to the discovery of new chemical series with improved intellectual property positions and better ADME profiles. A recent study demonstrated the successful application of scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline to create 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. bohrium.comnih.gov

Bioisosteric Replacement: This technique involves substituting a functional group in a molecule with another group that has similar physical and chemical properties. drughunter.com The goal is to enhance the compound's potency, selectivity, or pharmacokinetic properties. drughunter.comnih.gov Common bioisosteric replacements for the sulfonamide group include sulfones and sulfoximines. acs.org For instance, replacing an amide with a 1,2,4-triazole (B32235) has been shown to improve metabolic stability and potency in certain contexts. acs.org In the design of pyrimidine-sulfonamide analogues, bioisosteric replacement can be used to fine-tune the molecule's properties. For example, replacing a carboxylic acid with a sulfonamide can increase lipophilicity and metabolic stability. drughunter.com

| Strategy | Description | Potential Advantages |

| Scaffold Hopping | Replacing the core molecular framework (e.g., pyrimidine ring) with a structurally distinct unit. bhsai.org | Novel chemical space, improved ADME properties, new intellectual property. |

| Bioisosteric Replacement | Substituting specific functional groups with others that have similar physicochemical properties. drughunter.com | Enhanced potency, improved selectivity, better metabolic stability, reduced toxicity. nih.gov |

Rational Drug Design Approaches Utilizing Computational Methods

Computational methods are integral to modern rational drug design, enabling the prediction of molecular interactions and the prioritization of compounds for synthesis. openmedicinalchemistryjournal.compatsnap.comopenmedicinalchemistryjournal.com These approaches significantly accelerate the drug discovery process by providing insights into the binding of ligands to their target proteins. beilstein-journals.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, allowing for the estimation of binding affinity. openmedicinalchemistryjournal.combeilstein-journals.org For this compound analogues, docking studies can identify key interactions with the target's active site and guide the design of more potent inhibitors. derpharmachemica.comresearchgate.net For example, docking studies have been used to analyze the binding of sulfonamide derivatives to potential drug targets, revealing favorable binding affinities and interactions. nih.gov

Virtual Screening: This computational method is used to search large libraries of compounds to identify those that are most likely to bind to a drug target. openmedicinalchemistryjournal.compatsnap.com Virtual screening can be either structure-based, relying on the 3D structure of the target, or ligand-based, using information from known active molecules. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. patsnap.com These models can be used to predict the activity of newly designed molecules and to identify the structural features that are most important for activity.

Recent studies have successfully employed molecular docking to understand the binding modes of novel pyrimidine sulfonamide derivatives, confirming their potential as therapeutic agents. nih.govderpharmachemica.com These computational analyses have demonstrated favorable binding affinities for the synthesized compounds, often superior to standard drugs. nih.gov

Strategies for Enhancing In Vitro Potency and Selectivity

Improving the in vitro potency and selectivity of this compound analogues is a key objective of lead optimization. This is typically achieved through systematic structural modifications based on SAR data and computational modeling.

Strategies for enhancing potency and selectivity include:

Introduction of Specific Substituents: The addition of certain chemical groups can significantly impact a molecule's biological activity. For example, the strategic placement of fluorine atoms has been shown to enhance the potency of some drugs. nih.gov

Optimization of Physicochemical Properties: Fine-tuning properties such as lipophilicity and polarity can improve a compound's ability to reach its target and bind effectively. acs.org

Targeting Specific Interactions: By understanding the binding site of the target protein, modifications can be made to the ligand to enhance key interactions, such as hydrogen bonding or hydrophobic interactions, leading to increased potency and selectivity. nih.govrsc.org

A study on pyrimidine-sulfonamide hybrids as anticancer agents found that the presence of a methyl group on the pyrimidine moiety was beneficial for activity. nih.gov Furthermore, some of these hybrids displayed good selectivity, showing low cytotoxicity toward normal cells. nih.gov For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent and selective inhibition of PIM-1 kinase, a target in cancer therapy. rsc.org

Hit-to-Lead Identification and Optimization Programs for Sulfonamide Series

The process of converting a "hit" compound, identified from a high-throughput screen, into a "lead" compound with more drug-like properties is a critical phase in drug discovery. rsc.org This process, known as hit-to-lead optimization, involves a multidisciplinary approach that combines chemical synthesis, biological testing, and computational modeling. acs.orgnih.gov

Key steps in hit-to-lead optimization for sulfonamide series include:

Initial Hit Validation: Confirming the activity of the initial hits and establishing a preliminary SAR.

Potency and Selectivity Improvement: Synthesizing and testing a series of analogues to improve potency against the desired target and selectivity over other related targets. rsc.org

Pharmacokinetic Profiling: Evaluating the ADME properties of the most promising compounds to ensure they have the potential to become viable drugs. acs.org

Intellectual Property Assessment: Ensuring that the optimized lead compounds are novel and patentable.

Future Research Directions and Potential Applications

Exploration of New Therapeutic Areas for N-benzyl-4,6-dimethoxypyrimidine-5-sulfonamide Derivatives

The hybridization of pyrimidine (B1678525) and sulfonamide pharmacophores has been a successful strategy in drug discovery, yielding compounds with a wide array of biological activities. researchgate.netnih.gov Derivatives of this compound could be rationally designed and screened for efficacy in various therapeutic areas where parent structures have shown promise.

Key potential therapeutic areas include:

Oncology: Pyrimidine derivatives are foundational to numerous anticancer drugs, acting as antimetabolites. gsconlinepress.com Sulfonamides have also demonstrated significant anticancer properties. frontiersrj.comfrontiersrj.com Hybrids of these two have been evaluated as novel anticancer agents, showing activity against various human cancer cell lines, including HeLa, HCT-116, A-549, and HepG2. nih.gov Future research could focus on developing derivatives that target specific cancer-related pathways, such as kinase inhibition or disruption of cell cycle regulation. nih.govacs.org For instance, some pyrimidine-sulfonamide hybrids have been investigated as inhibitors of PI3Kα, a key enzyme in cancer cell proliferation. nih.gov

Infectious Diseases: Sulfonamides were among the first effective antimicrobial agents, and their derivatives continue to be explored for antibacterial, antifungal, and antiviral applications. frontiersrj.comfrontiersrj.comzenodo.orgbiointerfaceresearch.com The pyrimidine core is also present in many antimicrobial compounds. gsconlinepress.comresearchgate.net Research into this compound derivatives could lead to new agents to combat drug-resistant pathogens. biointerfaceresearch.com For example, thieno[2,3-d]pyrimidine-sulfonamide hybrids have been designed to target microbial enzymes like tRNA (Guanine37-N1)-methyltransferase (TrmD). pensoft.netresearchgate.net

Inflammatory Diseases: Both pyrimidine and sulfonamide moieties are found in compounds with anti-inflammatory properties. gsconlinepress.comfrontiersrj.comfrontiersrj.com This suggests that derivatives of this compound could be developed as novel treatments for chronic inflammatory conditions.

Central Nervous System (CNS) Disorders: The utility of sulfonamides has expanded into pharmacotherapy for CNS diseases. nih.gov Given the prevalence of the pyrimidine scaffold in biologically active molecules, exploring derivatives for neurological applications is a promising avenue. researchgate.net

| Potential Therapeutic Area | Rationale Based on Related Compounds | Potential Mechanisms/Targets |

|---|---|---|

| Oncology | Pyrimidine and sulfonamide scaffolds are common in anticancer agents. researchgate.netgsconlinepress.comfrontiersrj.com | Kinase Inhibition (e.g., PI3Kα, Aurora Kinase), Cell Cycle Arrest, Apoptosis Induction. nih.govacs.org |

| Infectious Diseases | Historical and recent use of sulfonamides and pyrimidines as antimicrobial agents. frontiersrj.combiointerfaceresearch.com | Inhibition of essential microbial enzymes (e.g., Dihydropteroate (B1496061) Synthetase, TrmD). zenodo.orgpensoft.net |

| Inflammatory Diseases | Known anti-inflammatory activity of related heterocyclic compounds. gsconlinepress.comfrontiersrj.com | Modulation of inflammatory pathways and enzyme activity. |

| CNS Disorders | Emerging applications of sulfonamide derivatives in treating CNS diseases. nih.gov | Enzyme/ion channel inhibition or receptor ligand binding in the CNS. nih.gov |

Development of Advanced and Sustainable Synthetic Routes for Analogues

The generation of a diverse library of this compound analogues for screening requires efficient and sustainable synthetic methodologies. While traditional methods for sulfonamide synthesis, such as the reaction between a sulfonyl chloride and an amine, are well-established, they can have limitations. frontiersrj.comfrontiersrj.com

Future research in this area should focus on:

One-Pot Syntheses: Developing multi-step reactions that can be carried out in a single reaction vessel improves efficiency, reduces waste, and can lower costs. A two-step, one-pot method for preparing N-benzyl sulfonamides has been reported, which involves the in-situ reduction of an intermediate N-sulfonyl imine. rsc.org

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is crucial for sustainable chemical manufacturing. This includes minimizing the use of hazardous reagents and developing processes that are more energy-efficient.

Combinatorial Chemistry: Employing high-throughput synthetic techniques to rapidly generate large libraries of analogues with varied substitutions on the pyrimidine, benzyl (B1604629), and sulfonamide components. This would accelerate the structure-activity relationship (SAR) studies needed to optimize lead compounds. nih.gov

Novel Catalytic Systems: Exploring new catalysts that can facilitate the synthesis with higher yields, greater selectivity, and under milder conditions.

Integration of Multi-Omics Data in Mechanism of Action Studies

Understanding the precise mechanism of action (MoA) of a novel compound is fundamental to its development as a therapeutic agent. Traditional methods often focus on a single target, which may not capture the full complexity of a drug's effect. elifesciences.org The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a holistic, systems-biology approach to elucidating the MoA of this compound derivatives. elifesciences.org

Future research should leverage:

Transcriptomics (RNA-Seq): To analyze how the compound alters gene expression profiles in target cells, revealing the cellular pathways that are activated or inhibited.

Proteomics: To identify changes in protein expression and post-translational modifications, which can directly pinpoint the proteins and pathways affected by the compound.

Metabolomics: To study the changes in the cellular metabolome, providing insights into how the compound impacts metabolic pathways, a common target for anticancer and antimicrobial agents. mdpi.com

Integrated Data Analysis: The primary challenge and opportunity lie in integrating these large datasets to build a comprehensive model of the drug's action, identify primary targets, uncover off-target effects, and predict potential mechanisms of resistance. elifesciences.org This approach can provide compelling evidence for how molecules act within the complex context of a whole cell. elifesciences.org

Application of Machine Learning and Artificial Intelligence in this compound Drug Discovery

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. arxiv.orgnih.gov These computational tools can be applied at multiple stages in the development of this compound derivatives.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms like Random Forest and Support Vector Machines (SVM) can be trained on existing data from related pyrimidine and sulfonamide compounds to build models that predict the biological activity of new, unsynthesized analogues. arxiv.orgnih.gov

Virtual Screening and Docking: AI-powered platforms can screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.gov Molecular docking studies can predict the binding modes and affinities of derivatives with target proteins, such as kinases or microbial enzymes, guiding the synthesis of the most promising candidates. nih.govbiointerfaceresearch.com

De Novo Drug Design: Deep learning models can generate entirely new molecular structures that are optimized for desired properties, such as high potency against a target and favorable drug-like characteristics.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is critical. ML models can be trained to predict these properties, helping to prioritize candidates with a higher probability of success in clinical trials. tandfonline.com

| AI/ML Application | Description | Impact on Drug Discovery |

|---|---|---|

| QSAR Modeling | Predicts the biological activity of new compounds based on their chemical structure. arxiv.org | Prioritizes synthesis efforts on the most promising candidates. |

| Virtual Screening | Computationally screens large compound libraries to identify potential hits for a biological target. nih.gov | Reduces the time and cost associated with high-throughput screening. |

| De Novo Design | Generates novel molecular structures with optimized properties using generative models. | Expands chemical space and creates novel intellectual property. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of drug candidates. tandfonline.com | Reduces late-stage attrition of drug candidates due to poor properties. |

Collaborative Research Initiatives for Translational Studies of this compound Related Compounds

Translating a promising compound from the laboratory to the clinic is a complex, lengthy, and expensive process. Collaborative initiatives are essential to bridge the "valley of death" between preclinical discovery and clinical development. For a compound class like this compound and its relatives, progress will be accelerated through strategic partnerships.

Future efforts should focus on establishing collaborations between:

Academic Research Institutions: To conduct fundamental research on synthesis, mechanism of action, and identification of new biological targets.

Pharmaceutical and Biotechnology Companies: To provide resources, expertise in drug development, and infrastructure for high-throughput screening, medicinal chemistry optimization, and preclinical/clinical trials.

Contract Research Organizations (CROs): To offer specialized services for pharmacokinetics, toxicology, and other regulatory studies required for clinical development.

Government and Funding Agencies: To provide financial support for early-stage, high-risk research that is often not pursued by private industry.

Such collaborations facilitate the sharing of data, resources, and expertise, creating a synergistic environment that can de-risk projects and accelerate the translation of promising this compound-related compounds into viable therapeutic candidates.

Q & A

Basic: What are the recommended synthetic routes for N-benzyl-4,6-dimethoxypyrimidine-5-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

- Chlorination/Sulfonylation: Introduce sulfonamide groups at the 5-position using benzenesulfonyl chloride under basic conditions (e.g., pyridine/DMAP) to activate the pyrimidine ring .

- Benzylation and Methoxylation: N-Benzylation and O-methylation require controlled temperatures (0–60°C) and catalysts like NaH or K₂CO₃ in anhydrous DMF or THF to avoid side reactions .

- Yield Optimization: Monitor reaction progress via TLC/HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane) improves purity. Lower yields (<50%) may result from competing hydrolysis or incomplete substitution; refluxing in aprotic solvents (e.g., DMF) enhances efficiency .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., sulfonamide S–N bond length ~1.63 Å) to validate stereoelectronic effects .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₉H₂₀N₄O₅S) .

Basic: What preliminary biological or chemical applications have been explored for this compound?

Methodological Answer:

- Biochemical Probes: Screen for thymidine phosphorylase inhibition using UV-Vis assays (IC₅₀ values compared to 6-chlorouracil derivatives) .

- Electrochemical Sensors: Modify electrodes with pyrimidine-sulfonamide hybrids to detect H₂O₂; optimize via cyclic voltammetry in PBS buffer (pH 7.4) .

- Antimicrobial Studies: Test against Gram-positive/negative strains using MIC assays, noting synergism with guanylsulfonamides .

Advanced: How do electron-donating substituents influence reaction pathways, such as the Fischer–Hepp rearrangement in related pyrimidines?

Methodological Answer:

- Substituent Effects: Electron-donating groups (e.g., methoxy, benzyl) stabilize nitrosation intermediates. For example, morpholino and benzyl groups at C-4/C-6 direct nitroso migration to C-5 with >90% yield .

- Mechanistic Probes: Use DFT calculations (B3LYP/6-31G*) to model transition states and substituent electronic contributions. Experimental validation via ¹⁵N isotopic labeling tracks nitroso group migration .

Advanced: What stability challenges arise during storage, and how can researchers mitigate degradation?

Methodological Answer:

- Instability in DMSO: Prolonged storage in DMSO leads to sulfonamide hydrolysis. Monitor via LC-MS; use fresh DMSO solutions or replace with alternative solvents (e.g., DMF) for biological assays .

- Oxidative Degradation: Add antioxidants (e.g., BHT) to solid samples stored at –20°C. Characterize degradation products by HPLC-MS/MS .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Control Experiments: Replicate assays under standardized conditions (e.g., fixed pH, temperature). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Meta-Analysis: Compare IC₅₀ values normalized to reference inhibitors (e.g., 5-fluorouracil for enzyme inhibition studies) .

Advanced: What methodologies optimize electrochemical sensing applications of sulfonamide-pyrimidine hybrids?

Methodological Answer:

- Electrode Modification: Immobilize the compound on glassy carbon electrodes via electropolymerization (e.g., 0.1 M PBS, scan rate 50 mV/s for 20 cycles). Validate using EIS to measure charge transfer resistance .

- Sensitivity Tuning: Adjust methoxy/benzyl substituents to modulate electron-donating capacity, enhancing H₂O₂ detection limits (e.g., LOD < 0.1 µM) .

Advanced: How can computational modeling predict binding modes in antimicrobial or enzyme inhibition studies?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., thymidine phosphorylase PDB: 2WK3). Prioritize poses with sulfonamide oxygen hydrogen-bonding to active-site residues .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD/RMSF plots for conformational flexibility .

Advanced: What alternative synthetic strategies exist for introducing sulfonamide groups under mild conditions?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min at 100°C) using Pd/C or CuI catalysts in DMSO .

- Flow Chemistry: Continuous flow reactors enable precise control of sulfonylation kinetics, minimizing byproducts .

Advanced: How to design SAR studies to evaluate substituent effects on bioactivity?

Methodological Answer:

- Library Synthesis: Prepare analogs with varied substituents (e.g., halogenation at C-5, alkylation of benzyl group). Use parallel synthesis in 96-well plates .

- Data Analysis: Apply QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values. Validate with leave-one-out cross-validation (R² > 0.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.